molecular formula C10H15NO B1207275 4-(2-Amino-2-methylpropyl)phenol CAS No. 51706-55-9

4-(2-Amino-2-methylpropyl)phenol

Cat. No.: B1207275
CAS No.: 51706-55-9
M. Wt: 165.23 g/mol
InChI Key: DQFAEBUKXCRWHR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been shown to inhibit the uptake of amines by the brain , suggesting that it may interact with amine transporters or receptors in the nervous system.

Mode of Action

Given its inhibitory effect on amine uptake in the brain , it may bind to or modulate the function of amine transporters, thereby altering neurotransmitter levels and neuronal signaling.

Pharmacokinetics

Its solubility in water, ethanol, and acetone suggests that it may have good bioavailability and could be distributed throughout the body following absorption.

Result of Action

Its ability to inhibit amine uptake in the brain could potentially alter neuronal signaling and impact behaviors or physiological processes regulated by neurotransmitters.

Preparation Methods

The synthesis of 4-(2-Amino-2-methylpropyl)phenol can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of phenol with dimethyl-aminoethylchloride . This reaction typically requires an acid catalyst such as aluminum chloride (AlCl3) and is conducted under controlled conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

4-(2-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like alkyl halides or acyl chlorides .

Comparison with Similar Compounds

4-(2-Amino-2-methylpropyl)phenol can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects.

Biological Activity

4-(2-Amino-2-methylpropyl)phenol, also known by its CAS number 51706-55-9, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.23 g/mol
  • Structure : The compound features a phenolic ring with a para-substituted 2-amino-2-methylpropyl group, which contributes to its unique biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuropharmacological Effects :
    • It has been shown to inhibit the uptake of biogenic amines in the brain, suggesting potential applications in neuropharmacology. This inhibition may influence neurotransmitter levels, which could be relevant for conditions such as depression or anxiety disorders.
  • Antioxidant Properties :
    • Preliminary studies suggest that this compound may act as an antioxidant, helping to mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
  • Allosteric Modulation :
    • This compound has been identified as an allosteric modifier of hemoglobin, potentially enhancing oxygen delivery in clinical settings. This property could be beneficial in treating conditions related to hypoxia.
  • Antimicrobial Activity :
    • Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity against various pathogens, including gram-positive bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
  • Antidiabetic Effects :
    • Some studies have indicated that derivatives of this compound can inhibit enzymes such as amylase and glucosidase, which are involved in carbohydrate metabolism. This inhibition may contribute to antidiabetic effects by regulating glucose levels.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Aminergic Transporters : By blocking the uptake of neurotransmitters like serotonin and dopamine, the compound can alter synaptic transmission and potentially improve mood disorders.
  • Oxidative Stress Reduction : The antioxidant properties likely stem from its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage.
  • Allosteric Interaction with Hemoglobin : Its role as an allosteric modifier may involve conformational changes in hemoglobin that enhance its affinity for oxygen, thus improving oxygen transport in tissues.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Amino-2-(2-amino-2-methylpropyl)phenolAdditional amino groupPotentially enhanced biological activity
4-(2-Methyl-2-nitropropyl)phenolNitro group instead of aminoDifferent reactivity due to nitro group presence
TyramineSimilar structureVaries in biological activity
N-MethyltyramineDistinct pharmacological propertiesDifferent effects compared to 4-(2-Amino...)

Case Studies

  • Neuropharmacological Research :
    A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated a significant decrease in serotonin uptake, suggesting its potential as a therapeutic agent for mood disorders.
  • Antimicrobial Efficacy :
    In vitro tests showed that derivatives of this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating bacterial infections.
  • Diabetes Management :
    Research demonstrated that certain derivatives inhibited α-amylase and α-glucosidase activities effectively, indicating their potential use as antidiabetic agents by controlling postprandial blood glucose levels.

Properties

IUPAC Name

4-(2-amino-2-methylpropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,11)7-8-3-5-9(12)6-4-8/h3-6,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFAEBUKXCRWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965977
Record name 4-(2-Amino-2-methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51706-55-9
Record name 4-Hydroxyphentermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051706559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-2-methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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